Cas no 123369-45-9 (3-(Aminomethyl)pyridin-2-ol)

3-(Aminomethyl)pyridin-2-ol structure
3-(Aminomethyl)pyridin-2-ol structure
Product Name:3-(Aminomethyl)pyridin-2-ol
CAS No:123369-45-9
MF:C6H8N2O
MW:124.1405210495
CID:104166
PubChem ID:579640
Update Time:2025-11-01

3-(Aminomethyl)pyridin-2-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(Aminomethyl)pyridin-2(1H)-one
    • 2(1H)-Pyridinone,3-(aminomethyl)-
    • 2(1H)-Pyridinone,3-(aminomethyl)-(9CI)
    • 3-(aminomethyl)-1H-pyridin-2-one
    • 3-(aminomethyl)-2(1H)-Pyridinone
    • 2-Hydroxy-3-aminomethylpyridine
    • SB54341
    • 123369-45-9
    • CHEMBL4552269
    • EN300-124299
    • DTXSID20342196
    • 3-Aminomethyl-2-pyridinol
    • VS-0184
    • 3-(aminomethyl)pyridin-2-ol
    • Pyridinone, aminomethyl-
    • SCHEMBL1694688
    • YEA36945
    • D76881
    • 3-(aminomethyl)-1,2-dihydropyridin-2-one
    • 3-aminomethyl-1h-pyridin-2-one
    • AKOS015966382
    • CS-0109597
    • 3-(aminomethyl)-1H-pyridin-2-one,hydrochloride
    • DB-347643
    • 3-(Aminomethyl)pyridin-2-ol
    • Inchi: 1S/C6H8N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,4,7H2,(H,8,9)
    • InChI Key: QHRUXDXIVIYFJJ-UHFFFAOYSA-N
    • SMILES: O=C1C(=CC=CN1)CN

Computed Properties

  • Exact Mass: 124.063662883g/mol
  • Monoisotopic Mass: 124.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 55.1Ų

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Additional information on 3-(Aminomethyl)pyridin-2-ol

3-(Aminomethyl)pyridin-2-ol (CAS No. 123369-45-9): An Overview of Its Structure, Properties, and Applications in Chemical and Pharmaceutical Research

3-(Aminomethyl)pyridin-2-ol (CAS No. 123369-45-9) is a versatile compound that has garnered significant attention in the fields of chemical and pharmaceutical research due to its unique structural features and potential applications. This compound, also known as 2-hydroxypyridine-3-carbaldehyde oxime, is a derivative of pyridine, a six-membered heterocyclic aromatic compound with a nitrogen atom. The presence of the aminomethyl group and the hydroxy group on the pyridine ring imparts specific chemical and biological properties that make it a valuable building block in various synthetic pathways.

The molecular formula of 3-(Aminomethyl)pyridin-2-ol is C7H9N2O, with a molecular weight of approximately 135.16 g/mol. The compound is typically synthesized through the reaction of 2-hydroxypyridine with formaldehyde and ammonia, followed by reduction to form the aminomethyl group. This synthesis route is well-documented in the literature and has been optimized for high yield and purity.

In terms of physical properties, 3-(Aminomethyl)pyridin-2-ol is a white to off-white solid at room temperature, with a melting point ranging from 105°C to 107°C. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These solubility characteristics make it suitable for use in various chemical reactions and biological assays.

The chemical reactivity of 3-(Aminomethyl)pyridin-2-ol is primarily influenced by the presence of the aminomethyl and hydroxy functional groups. The aminomethyl group can participate in nucleophilic substitution reactions, making it useful for the synthesis of more complex molecules. The hydroxy group can undergo esterification, etherification, and other reactions that modify its functionality. These properties have led to its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

In recent years, there has been growing interest in the biological activity of 3-(Aminomethyl)pyridin-2-ol. Studies have shown that this compound exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This makes it a potential candidate for use in formulations aimed at preventing oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

Beyond its antioxidant properties, 3-(Aminomethyl)pyridin-2-ol has also been investigated for its potential as a ligand in metal coordination chemistry. Research has demonstrated that it can form stable complexes with various metal ions, including copper(II), zinc(II), and iron(III). These metal complexes have shown promise in catalytic applications, particularly in homogeneous catalysis for organic synthesis reactions such as C-H activation and C-C bond formation.

In the pharmaceutical industry, 3-(Aminomethyl)pyridin-2-ol has been explored as a lead compound for drug discovery. Its ability to modulate specific biological targets has led to its evaluation as a potential therapeutic agent for various conditions. For example, studies have shown that derivatives of this compound can act as inhibitors of specific enzymes involved in disease pathways, such as kinases and proteases. This makes it an attractive starting point for the development of novel drugs with improved efficacy and reduced side effects.

The safety profile of 3-(Aminomethyl)pyridin-2-ol is an important consideration for its use in both research and industrial applications. Toxicological studies have indicated that it has low toxicity when handled properly under laboratory conditions. However, appropriate safety measures should always be followed to minimize exposure risks. These measures include using personal protective equipment (PPE), working in well-ventilated areas, and adhering to established guidelines for handling chemicals.

In conclusion, 3-(Aminomethyl)pyridin-2-ol (CAS No. 123369-45-9) is a multifaceted compound with a wide range of applications in chemical and pharmaceutical research. Its unique structural features provide a foundation for further exploration into its potential uses as an antioxidant, metal ligand, and therapeutic agent. As research continues to advance, it is likely that new applications for this compound will be discovered, further solidifying its importance in the scientific community.

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